NPS ALX Compound 4a

Description

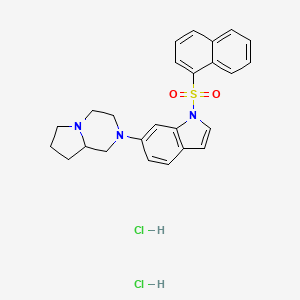

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(1-naphthalen-1-ylsulfonylindol-6-yl)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O2S.2ClH/c29-31(30,25-9-3-6-19-5-1-2-8-23(19)25)28-14-12-20-10-11-21(17-24(20)28)27-16-15-26-13-4-7-22(26)18-27;;/h1-3,5-6,8-12,14,17,22H,4,7,13,15-16,18H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQQYORJJFZQWNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CCN2C1)C3=CC4=C(C=C3)C=CN4S(=O)(=O)C5=CC=CC6=CC=CC=C65.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27Cl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Antagonistic Action of NPS ALX Compound 4a at the 5-HT6 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NPS ALX Compound 4a is a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. This technical guide delineates the mechanism of action of this compound, presenting its pharmacological profile, the signaling pathways it modulates, and the experimental methodologies used for its characterization. The compound's high affinity and selectivity for the 5-HT6 receptor make it a valuable tool for investigating the physiological roles of this receptor and a potential lead for the development of novel therapeutics targeting cognitive and neuropsychiatric disorders.

Pharmacological Profile of this compound

This compound, with the chemical name 6-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-(1-naphthalenylsulfonyl)-1H-indole, is a competitive antagonist at the 5-HT6 receptor.[1] Its antagonistic activity is characterized by its ability to bind to the receptor and block the action of the endogenous ligand, serotonin (B10506).

Quantitative Pharmacological Data

The potency and affinity of this compound for the 5-HT6 receptor have been quantified through in vitro assays. The following table summarizes the key pharmacological parameters.[2][3][4][5]

| Parameter | Value | Description |

| IC50 | 7.2 nM | The half maximal inhibitory concentration, representing the concentration of the compound required to inhibit 50% of the specific binding of a radioligand to the 5-HT6 receptor. |

| Ki | 0.2 nM | The inhibition constant, indicating the binding affinity of the compound for the 5-HT6 receptor. A lower Ki value signifies a higher binding affinity. |

Mechanism of Action: Antagonism of the 5-HT6 Receptor Signaling Pathway

The 5-HT6 receptor is constitutively active and positively coupled to the Gs alpha subunit of heterotrimeric G-proteins.[6] Activation of the 5-HT6 receptor by serotonin stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[6] This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB).[7]

This compound exerts its effect by competitively binding to the 5-HT6 receptor, thereby preventing serotonin from binding and activating this signaling cascade. This antagonistic action results in a reduction of the basal and serotonin-stimulated production of cAMP.

Signaling Pathway Diagram

The following diagram illustrates the canonical 5-HT6 receptor signaling pathway and the point of intervention by this compound.

Experimental Protocols

The characterization of this compound as a 5-HT6 receptor antagonist involves several key in vitro experiments. The following are detailed methodologies for these assays.

5-HT6 Receptor Binding Assay

This assay is performed to determine the affinity (Ki) and inhibitory potency (IC50) of this compound for the 5-HT6 receptor.

-

Objective: To measure the displacement of a specific radioligand from the 5-HT6 receptor by this compound.

-

Materials:

-

Cell membranes prepared from cells stably expressing the human 5-HT6 receptor.

-

Radioligand: Typically [3H]-LSD or [125I]-SB-258585.

-

This compound at various concentrations.

-

Non-specific binding control: A high concentration of a known 5-HT6 ligand (e.g., methiothepin (B1206844) or clozapine).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.

-

GF/C glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

-

-

Procedure:

-

In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific binding control, or varying concentrations of this compound.

-

Incubate the plate at 37°C for 60 minutes to allow binding to reach equilibrium.

-

Terminate the incubation by rapid filtration through GF/C filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Allow the filters to dry, then add scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: Adenylyl Cyclase Activation

This assay assesses the functional consequence of this compound binding to the 5-HT6 receptor, specifically its effect on cAMP production.

-

Objective: To measure the ability of this compound to inhibit serotonin-induced adenylyl cyclase activity.

-

Materials:

-

Whole cells or cell membranes expressing the 5-HT6 receptor.

-

Serotonin (agonist).

-

This compound at various concentrations.

-

ATP (substrate for adenylyl cyclase).

-

A commercial cAMP assay kit (e.g., ELISA, HTRF, or fluorescence-based).

-

-

Procedure:

-

Seed cells expressing the 5-HT6 receptor in a 96-well plate and allow them to adhere.

-

Pre-incubate the cells with various concentrations of this compound.

-

Stimulate the cells with a fixed concentration of serotonin (typically at its EC50 or EC80 for cAMP production).

-

Incubate for a specified time to allow for cAMP accumulation.

-

Lyse the cells to release the intracellular cAMP.

-

Quantify the amount of cAMP in the cell lysates using a cAMP assay kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the log concentration of this compound to determine its inhibitory effect.

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for the pharmacological characterization of this compound.

Selectivity Profile

An important aspect of a pharmacological tool is its selectivity for the intended target over other receptors. This compound has been shown to be selective for the 5-HT6 receptor over other serotonin receptor subtypes and the dopamine (B1211576) D2 receptor.[2] A comprehensive selectivity screen against a panel of other GPCRs, ion channels, and transporters would further solidify its profile as a specific 5-HT6 antagonist.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the 5-HT6 receptor. Its mechanism of action involves the competitive blockade of serotonin binding, leading to the inhibition of the Gs-adenylyl cyclase-cAMP signaling pathway. The detailed experimental protocols provided in this guide offer a framework for the in vitro assessment of this and similar compounds. The high affinity and selectivity of this compound make it an invaluable research tool for elucidating the complex roles of the 5-HT6 receptor in health and disease.

References

- 1. This compound 299433-10-6 | MCE [medchemexpress.cn]

- 2. rndsystems.com [rndsystems.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound 2HCl | this compound dihydrochloride | 5-HT Receptor | Ambeed.com [ambeed.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. 5-HT6 receptors positively coupled to adenylyl cyclase in striatal neurones in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation of 5-HT receptors that stimulate the adenylyl cyclase pathway positively regulates IGF-I in cultured craniofacial mesenchymal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

NPS ALX Compound 4a: A Technical Guide to a Potent and Selective 5-HT6 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of NPS ALX Compound 4a, a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor. This document consolidates available data on its biochemical activity, outlines relevant experimental methodologies, and illustrates the key signaling pathways associated with the 5-HT6 receptor.

Core Compound Activity

This compound is recognized for its high affinity and functional inhibition of the 5-HT6 receptor. The key quantitative metrics for its activity are summarized below.

| Parameter | Value | Description | Reference |

| Ki (Binding Affinity) | 0.2 nM | The inhibition constant, indicating the high affinity of the compound for the 5-HT6 receptor.[1][2][3][4] | [1] |

| IC50 (Functional Potency) | 7.2 nM | The half-maximal inhibitory concentration, demonstrating the compound's potency in a functional assay.[1][2][3][4] | [1] |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are based on established methodologies for 5-HT6 receptor binding and functional assays.

Radioligand Binding Assay for Ki Determination

This protocol outlines a typical procedure for determining the binding affinity (Ki) of a test compound for the 5-HT6 receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the human 5-HT6 receptor.

Materials:

-

Cell Membranes: HEK-293 cells stably expressing the recombinant human 5-HT6 receptor.

-

Radioligand: [³H]-LSD (lysergic acid diethylamide), a commonly used radioligand for 5-HT6 receptors.

-

Non-specific Binding Control: A high concentration of a known 5-HT6 ligand (e.g., methiothepin (B1206844) or clozapine).

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

96-well plates.

Procedure:

-

Membrane Preparation: A suspension of cell membranes is prepared in the assay buffer. The protein concentration is determined using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, the following are added in triplicate:

-

Total Binding: Cell membranes, [³H]-LSD, and assay buffer.

-

Non-specific Binding: Cell membranes, [³H]-LSD, and a high concentration of the non-specific binding control.

-

Compound Competition: Cell membranes, [³H]-LSD, and varying concentrations of this compound.

-

-

Incubation: The plates are incubated at 37°C for 60 minutes to allow the binding to reach equilibrium.

-

Harvesting: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value for this compound is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay for IC50 Determination (cAMP Accumulation Assay)

This protocol describes a common functional assay to measure the antagonist activity of a compound at the Gs-coupled 5-HT6 receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a 5-HT6 receptor-mediated cAMP accumulation assay.

Materials:

-

Cell Line: HEK-293 cells stably expressing the human 5-HT6 receptor.

-

Agonist: 5-HT (serotonin).

-

Test Compound: this compound.

-

cAMP Assay Kit: A commercially available kit for the detection of cyclic AMP (e.g., HTRF, ELISA, or fluorescence-based).

-

Cell Culture Medium.

-

Phosphodiesterase Inhibitor (e.g., IBMX): To prevent the degradation of cAMP.

Procedure:

-

Cell Culture: Cells are cultured to an appropriate density in 96-well plates.

-

Pre-incubation: The cell culture medium is replaced with a serum-free medium containing a phosphodiesterase inhibitor and varying concentrations of this compound. The cells are incubated for a defined period.

-

Agonist Stimulation: 5-HT is added to the wells at a concentration that elicits a submaximal response (e.g., EC80) to stimulate cAMP production. A set of wells without the agonist serves as the basal control.

-

Incubation: The cells are incubated for a specified time to allow for cAMP accumulation.

-

Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP levels are measured according to the instructions of the chosen cAMP assay kit.

-

Data Analysis: The cAMP concentrations are determined for each compound concentration. The data are normalized to the response of the agonist alone. The IC50 value, representing the concentration of this compound that inhibits 50% of the 5-HT-stimulated cAMP production, is calculated using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

5-HT6 Receptor Signaling Pathway

The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This canonical pathway influences various downstream effectors, including Protein Kinase A (PKA). Additionally, the 5-HT6 receptor can engage in non-canonical signaling through interactions with other proteins.

Experimental Workflow for Ki Determination

The following diagram illustrates the key steps involved in determining the binding affinity (Ki) of this compound.

Selectivity, In Vivo Efficacy, and Pharmacokinetics

For context, selective 5-HT6 receptor antagonists, as a class, have been investigated for their potential in treating cognitive deficits associated with neurodegenerative and psychiatric disorders. In preclinical models, these compounds have shown promise in improving learning and memory. The pharmacokinetic properties of 5-HT6 antagonists are a key area of optimization in drug development, with a focus on achieving adequate brain penetration and a suitable half-life for the desired dosing regimen. Further research is required to characterize the in vivo profile of this compound specifically.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of the 5-HT6 receptor. Its high affinity and potency make it a suitable probe for in vitro studies. The experimental protocols and pathway diagrams provided in this guide offer a framework for its application and understanding. Future studies are warranted to fully elucidate its in vivo efficacy and pharmacokinetic properties, which will be critical in assessing its therapeutic potential.

References

Unveiling NPS ALX Compound 4a: A Technical Guide for Cognitive Enhancement Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The quest for effective cognitive enhancers has led researchers to explore a multitude of molecular targets. Among these, the 5-hydroxytryptamine-6 (5-HT6) receptor has emerged as a promising candidate due to its unique localization in brain regions associated with learning and memory. This technical guide provides an in-depth overview of NPS ALX Compound 4a, a potent and selective 5-HT6 receptor antagonist, for professionals engaged in cognitive enhancement research and drug development.

Core Compound Data

This compound is a well-characterized tool compound for studying the role of the 5-HT6 receptor in cognitive processes. Its fundamental pharmacological parameters are summarized below.

| Parameter | Value | Reference |

| Mechanism of Action | Potent and selective 5-HT6 receptor antagonist | [1][2] |

| IC50 | 7.2 nM | [1][2] |

| Ki | 0.2 nM | [1][2] |

| Chemical Formula | C25H27N3O2S | [3] |

| Molecular Weight | 437.57 g/mol | [3] |

| CAS Number | 299433-10-6 | [1] |

Mechanism of Action and Signaling Pathways

This compound exerts its effects by blocking the 5-HT6 receptor, a G-protein coupled receptor (GPCR) predominantly coupled to the Gs alpha subunit. Antagonism of this receptor is hypothesized to enhance cognitive function through the modulation of multiple neurotransmitter systems.

5-HT6 Receptor Signaling Cascade

The canonical signaling pathway of the 5-HT6 receptor involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). By antagonizing this receptor, this compound is expected to attenuate this signaling cascade.

Modulation of Cholinergic and Glutamatergic Systems

A key hypothesis for the pro-cognitive effects of 5-HT6 receptor antagonists is their ability to increase the release of acetylcholine (B1216132) and glutamate (B1630785) in brain regions critical for memory and learning, such as the hippocampus and prefrontal cortex.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are standardized methodologies for key in vitro and in vivo assays relevant to the study of this compound.

In Vitro Assays

1. 5-HT6 Receptor Binding Assay (Radioligand Displacement)

This assay determines the affinity of a test compound for the 5-HT6 receptor by measuring its ability to displace a radiolabeled ligand.

-

Materials:

-

Cell membranes expressing human recombinant 5-HT6 receptors.

-

Radioligand: [3H]-LSD or [125I]-SB-258585.

-

Non-specific binding control: Serotonin or another high-affinity 5-HT6 ligand.

-

Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Incubate cell membranes with the radioligand and varying concentrations of this compound.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

-

2. Functional Assay (cAMP Accumulation)

This assay measures the functional antagonist activity of a compound by quantifying its ability to inhibit agonist-induced cAMP production.

-

Materials:

-

HEK293 cells stably expressing the human 5-HT6 receptor.

-

5-HT6 receptor agonist (e.g., Serotonin).

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell lysis buffer.

-

-

Procedure:

-

Plate the cells in a multi-well plate and allow them to adhere.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a fixed concentration of a 5-HT6 receptor agonist.

-

Lyse the cells to release intracellular cAMP.

-

Quantify the cAMP levels using a commercial assay kit according to the manufacturer's instructions.

-

Determine the IC50 value for the inhibition of agonist-induced cAMP production.

-

In Vivo Assays

1. Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to assess learning and memory in rodents.

-

Apparatus: An open-field arena.

-

Procedure:

-

Habituation: Allow the animal to explore the empty arena.

-

Familiarization Phase: Place two identical objects in the arena and allow the animal to explore them.

-

Test Phase: After a retention interval, replace one of the familiar objects with a novel object.

-

Data Analysis: Measure the time spent exploring the novel object versus the familiar object. A preference for the novel object indicates successful memory.

-

Administer this compound prior to the familiarization phase to assess its effect on memory formation.

-

2. Morris Water Maze (MWM)

The MWM is a classic behavioral test for spatial learning and memory.

-

Apparatus: A circular pool filled with opaque water, with a hidden escape platform.

-

Procedure:

-

Acquisition Phase: Train the animal to find the hidden platform from different starting locations.

-

Probe Trial: Remove the platform and measure the time the animal spends in the target quadrant where the platform was previously located.

-

Data Analysis: Record escape latency, path length, and time in the target quadrant.

-

Administer this compound before the training sessions to evaluate its impact on spatial learning and memory consolidation.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a potential cognitive enhancer like this compound.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the therapeutic potential of 5-HT6 receptor antagonism in cognitive disorders. Its high potency and selectivity make it an ideal candidate for preclinical studies aimed at elucidating the role of this receptor in learning, memory, and executive function. The experimental protocols and workflows outlined in this guide provide a framework for researchers to systematically evaluate the efficacy and mechanism of action of this compound and other novel 5-HT6 receptor modulators. Further in vivo studies are warranted to fully characterize its cognitive-enhancing properties and to assess its potential for clinical development.

References

NPS ALX Compound 4a: A Potent 5-HT6 Receptor Antagonist with Potential Relevance for Alzheimer's Disease Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

NPS ALX Compound 4a is a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor.[1][2] While direct studies investigating the role of this compound in Alzheimer's disease (AD) models are not publicly available, its mechanism of action as a 5-HT6 receptor antagonist places it within a class of compounds that have garnered significant interest for their potential therapeutic effects on cognitive dysfunction, a hallmark of Alzheimer's disease. This technical guide will provide an in-depth overview of this compound, the broader role of 5-HT6 receptor antagonism in the context of Alzheimer's disease, and the potential signaling pathways involved.

This compound: Core Properties

This compound is a well-characterized research chemical with high affinity and selectivity for the 5-HT6 receptor. The following table summarizes its key quantitative data.

| Parameter | Value | Reference |

| IC50 | 7.2 nM | [1] |

| Ki | 0.2 nM | [1] |

| Target | 5-HT6 Receptor | [1] |

| Selectivity | Displays selectivity over other 5-HT and D2 receptors. |

The Rationale for 5-HT6 Receptor Antagonism in Alzheimer's Disease

The 5-HT6 receptor is almost exclusively expressed in the central nervous system, with high concentrations in brain regions critical for learning and memory, such as the hippocampus and cortex. This localization has made it an attractive target for therapeutic intervention in cognitive disorders.

The therapeutic potential of 5-HT6 receptor antagonists in Alzheimer's disease is predicated on their ability to modulate multiple neurotransmitter systems that are dysregulated in the disease. Blockade of 5-HT6 receptors has been shown to enhance the release of acetylcholine (B1216132) and glutamate, two neurotransmitters crucial for cognitive processes. The cholinergic system, in particular, is a well-established target in Alzheimer's therapy, with current treatments like acetylcholinesterase inhibitors aiming to boost cholinergic signaling. By increasing acetylcholine levels, 5-HT6 receptor antagonists may offer a complementary or synergistic approach to existing therapies.

Potential Signaling Pathways

The primary signaling pathway associated with the 5-HT6 receptor is its coupling to Gs alpha subunit (Gαs), which leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. However, research suggests a more complex signaling network. The diagram below illustrates the canonical Gs-cAMP pathway and a potential alternative pathway involving the Fyn kinase, which may also be modulated by 5-HT6 receptor activity.

Experimental Protocols

While specific experimental protocols for this compound in Alzheimer's disease models are not available, this section outlines general methodologies commonly employed to evaluate the efficacy of 5-HT6 receptor antagonists in this context.

In Vitro Assays

-

Receptor Binding Assays: To determine the affinity and selectivity of the compound for the 5-HT6 receptor and a panel of other receptors.

-

Methodology: Radioligand binding assays using cell membranes expressing the target receptor (e.g., HEK293 cells transfected with the human 5-HT6 receptor). The compound's ability to displace a radiolabeled ligand is measured to calculate the Ki.

-

-

Functional Assays: To assess the antagonist activity of the compound.

-

Methodology: Measurement of cAMP accumulation in response to a 5-HT6 receptor agonist in the presence and absence of the antagonist in cells expressing the receptor. A decrease in agonist-induced cAMP levels indicates antagonist activity.

-

In Vivo Models of Alzheimer's Disease

-

Cognitive Enhancement in Rodent Models: To evaluate the pro-cognitive effects of the compound.

-

Models:

-

Scopolamine-induced amnesia: Scopolamine, a muscarinic receptor antagonist, is used to induce cognitive deficits.

-

Transgenic mouse models of AD: Mice expressing human amyloid precursor protein (APP) and presenilin-1 (PS1) mutations (e.g., APP/PS1 mice) that develop age-dependent amyloid plaques and cognitive decline.

-

-

Behavioral Tests:

-

Morris Water Maze: Assesses spatial learning and memory.

-

Novel Object Recognition Test: Evaluates recognition memory.

-

Y-maze or T-maze: Measures spatial working memory.

-

-

General Protocol: Animals are treated with the test compound (e.g., via oral gavage or intraperitoneal injection) for a specified period before and/or during the behavioral testing. Performance is compared between vehicle-treated and compound-treated groups.

-

-

Neurochemical Analysis: To measure changes in neurotransmitter levels.

-

Methodology: Microdialysis in freely moving rodents to measure extracellular levels of acetylcholine, glutamate, dopamine, and other neurotransmitters in specific brain regions (e.g., hippocampus, prefrontal cortex) following compound administration.

-

The logical workflow for preclinical evaluation of a compound like this compound in the context of Alzheimer's disease is depicted below.

Conclusion and Future Directions

This compound is a valuable research tool for studying the 5-HT6 receptor. While its direct role in Alzheimer's disease models has not been documented in publicly available literature, its potent and selective antagonist activity at the 5-HT6 receptor makes it a compound of interest within a promising therapeutic class for AD. Future research is warranted to investigate the efficacy of this compound in preclinical models of Alzheimer's disease to determine its potential for cognitive enhancement and disease modification. Such studies would need to generate quantitative data on its effects on cognitive performance, as well as on the underlying neurochemical and pathological hallmarks of Alzheimer's disease, such as amyloid-beta and tau pathology.

References

The Potent and Selective 5-HT6 Receptor Antagonist: A Technical Guide to NPS ALX Compound 4a and its Impact on Neuronal Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NPS ALX Compound 4a, a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor. We delve into its pharmacological profile, its effects on critical neuronal signaling pathways, and the experimental methodologies employed to characterize its activity. This document is intended to serve as a valuable resource for researchers in neuroscience and drug development exploring the therapeutic potential of 5-HT6 receptor modulation.

Introduction to this compound

This compound is a novel synthetic molecule identified as a high-affinity antagonist for the 5-HT6 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[1][2][3][4][5][6][7][8][9] Its selectivity and potency make it a valuable pharmacological tool for investigating the physiological roles of the 5-HT6 receptor and for the potential development of therapeutics for cognitive and neuropsychiatric disorders.

Pharmacological Profile: Quantitative Data

The defining characteristic of this compound is its high affinity and potency at the 5-HT6 receptor. The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Description | Reference |

| IC50 | 7.2 nM | The half maximal inhibitory concentration, indicating the concentration of Compound 4a required to inhibit 50% of the 5-HT6 receptor's activity in vitro. | [1][2][3][6][7][9] |

| Ki | 0.2 nM | The inhibition constant, representing the equilibrium dissociation constant for the binding of Compound 4a to the 5-HT6 receptor. A lower Ki value indicates a higher binding affinity. | [1][2][3][6][7][9] |

| Receptor Selectivity | High | Displays high selectivity for the 5-HT6 receptor over other serotonin (B10506) receptor subtypes and other neurotransmitter receptors. | [8][9] |

Effects on Neuronal Signaling

The 5-HT6 receptor is intricately involved in the modulation of various neuronal signaling cascades. By antagonizing this receptor, this compound can induce significant downstream effects on neuronal function.

Modulation of the cAMP-PKA-CREB Pathway

The canonical signaling pathway of the 5-HT6 receptor involves its coupling to a stimulatory G-protein (Gs), which activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1] This, in turn, activates Protein Kinase A (PKA), which then phosphorylates and activates the cAMP response element-binding protein (CREB), a transcription factor crucial for synaptic plasticity and memory. As an antagonist, this compound blocks this serotonin-induced cascade.

Influence on Neurotransmitter Release

Blockade of 5-HT6 receptors has been shown to modulate the release of several key neurotransmitters in brain regions associated with cognition, such as the prefrontal cortex and hippocampus. This is a critical aspect of the potential therapeutic effects of 5-HT6 antagonists.

-

Glutamate (B1630785): Antagonism of 5-HT6 receptors can lead to an increase in extracellular glutamate levels, enhancing excitatory neurotransmission.

-

Acetylcholine: 5-HT6 receptor blockade has been demonstrated to increase the release of acetylcholine, a neurotransmitter vital for learning and memory.

-

Dopamine (B1211576) and Norepinephrine (B1679862): Studies with other 5-HT6 antagonists have shown an increase in the extracellular levels of dopamine and norepinephrine in the prefrontal cortex.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not publicly available in the primary literature. However, the following are representative methodologies for key assays used to evaluate potent and selective 5-HT6 receptor antagonists.

Radioligand Binding Assay (for determining Ki)

This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.

Materials:

-

Cell membranes expressing the human 5-HT6 receptor.

-

Radioligand (e.g., [3H]-LSD or [3H]-serotonin).

-

This compound (or other test compound).

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).

-

Non-specific binding control (e.g., high concentration of an unlabeled ligand like methiothepin).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, incubate the cell membranes, a fixed concentration of the radioligand, and varying concentrations of Compound 4a in the binding buffer.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of the non-specific binding control.

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of Compound 4a.

-

Plot the percentage of specific binding against the log concentration of Compound 4a to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay (for determining IC50 and functional antagonism)

This assay measures the ability of an antagonist to block the agonist-induced production of cAMP.

Materials:

-

HEK-293 cells (or other suitable cell line) stably expressing the human 5-HT6 receptor.

-

Serotonin (or another 5-HT6 receptor agonist).

-

This compound.

-

Cell culture medium.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere.

-

Pre-incubate the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor.

-

Stimulate the cells with a fixed concentration of serotonin (typically the EC80 concentration).

-

Incubate for a specified time to allow for cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the log concentration of Compound 4a to determine the IC50 for the inhibition of agonist-induced cAMP production.

Conclusion

This compound is a valuable research tool characterized by its high potency and selectivity as a 5-HT6 receptor antagonist. Its ability to modulate key neuronal signaling pathways, including the canonical Gs-cAMP cascade and neurotransmitter release, underscores the therapeutic potential of targeting the 5-HT6 receptor for a range of central nervous system disorders. Further research utilizing this and similar compounds will be instrumental in elucidating the complex roles of the 5-HT6 receptor in brain function and pathology.

References

- 1. The 5-HT(6) receptor antagonist SB-271046 selectively enhances excitatory neurotransmission in the rat frontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Restoration of Physiological Expression of 5-HT6 Receptor into the Primary Cilia of Null Mutant Neurons Lengthens Both Primary Cilia and Dendrites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Serotonin-6 Receptor as a Novel Therapeutic Target [en-journal.org]

- 6. Novel and Potent 5-Piperazinyl Methyl-N1-aryl Sulfonyl Indole Derivatives as 5-HT6 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. OBM Neurobiology | Unraveling the Involvement of Serotonergic 5-Hydroxytryptamine Receptor-6 Activation in Chronic Pain: A Narrative Review [lidsen.com]

- 9. Novel (4-piperazin-1-ylquinolin-6-yl) arylsulfonamides with high affinity and selectivity for the 5-HT(6) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Therapeutic Potential of NPS ALX Compound 4a: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NPS ALX Compound 4a is a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system.[1][2][3][4] This technical guide provides a comprehensive overview of the therapeutic potential of this compound, focusing on its pharmacological profile, mechanism of action through various signaling pathways, and the experimental methodologies used to characterize such a compound. The antagonism of the 5-HT6 receptor is a promising strategy for the symptomatic treatment of cognitive deficits in several neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. This document serves as a resource for researchers and drug development professionals interested in the exploration of 5-HT6 receptor antagonists.

Pharmacological Profile of this compound

This compound has been identified as a high-affinity antagonist for the 5-HT6 receptor. The key quantitative metrics for its activity are summarized in the table below. While noted to be selective over other serotonin (B10506) (5-HT) and dopamine (B1211576) D2 receptors, specific quantitative data for its selectivity profile is not publicly available at this time.[3][4]

| Parameter | Value | Target Receptor |

| IC50 | 7.2 nM | 5-HT6 |

| Ki | 0.2 nM | 5-HT6 |

Mechanism of Action and Signaling Pathways

The therapeutic effects of this compound are mediated through its antagonism of the 5-HT6 receptor, which is involved in a complex network of intracellular signaling pathways that modulate neuronal function and plasticity.

Canonical Gs-cAMP Signaling Pathway

The 5-HT6 receptor is canonically coupled to the Gs alpha subunit of a heterotrimeric G-protein. Agonist binding to the receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which goes on to phosphorylate various downstream targets, including the cAMP response element-binding protein (CREB). CREB is a transcription factor that plays a crucial role in synaptic plasticity and memory formation. As an antagonist, this compound blocks this signaling cascade.

Caption: Canonical 5-HT6 Receptor Gs-cAMP Signaling Pathway.

Non-Canonical Signaling Pathways

Recent research has revealed that the 5-HT6 receptor can also signal through pathways independent of Gs-cAMP. These non-canonical pathways are critical for understanding the full spectrum of the receptor's function and the effects of its antagonists.

-

Fyn-ERK Signaling: The 5-HT6 receptor can interact with the Fyn tyrosine kinase, leading to the activation of the extracellular signal-regulated kinase (ERK) pathway. The ERK pathway is a key regulator of cell proliferation, differentiation, and survival, and is also implicated in synaptic plasticity.

-

mTOR Signaling: The mammalian target of rapamycin (B549165) (mTOR) pathway is another important signaling cascade influenced by the 5-HT6 receptor. The mTOR pathway is a central regulator of cell growth and metabolism and has been linked to cognitive processes.

-

Cdk5 Signaling: The 5-HT6 receptor can also modulate the activity of cyclin-dependent kinase 5 (Cdk5), a protein kinase involved in neuronal development, migration, and synaptic plasticity.

Caption: Non-Canonical 5-HT6 Receptor Signaling Pathways.

Experimental Protocols

The following sections detail representative experimental protocols for the in vitro and in vivo characterization of 5-HT6 receptor antagonists like this compound. It is important to note that these are generalized methods, and specific parameters may vary between laboratories.

In Vitro Assays

This assay is used to determine the binding affinity (Ki) of a compound for the 5-HT6 receptor.

Methodology:

-

Membrane Preparation: Membranes from cells stably expressing the human 5-HT6 receptor are prepared.

-

Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]-LSD) and varying concentrations of the test compound (this compound).

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Detection: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

Data Analysis: The Ki value is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

References

An In-Depth Technical Guide to NPS ALX Compound 4a: A Potent 5-HT6 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

NPS ALX Compound 4a is a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor, a G protein-coupled receptor primarily expressed in the central nervous system. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and relevant experimental protocols. The information presented is intended to support researchers and drug development professionals in their investigation of this compound and its potential therapeutic applications.

Chemical Identity and Properties

This compound is chemically described as 6-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-(1-naphthalenylsulfonyl)-1H-indole. It is most commonly available as a dihydrochloride (B599025) salt.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties:

| Property | Value | Reference(s) |

| Chemical Name | 6-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-(1-naphthalenylsulfonyl)-1H-indole dihydrochloride | [1] |

| Molecular Formula | C25H25N3O2S · 2HCl | [1] |

| Molecular Weight | 504.47 g/mol | [1] |

| CAS Number | 1781934-44-8 (dihydrochloride) | [1] |

| 299433-10-6 (free base) | [2] | |

| Appearance | Solid | - |

| Purity | ≥99% (HPLC) | |

| Solubility | Soluble in DMSO | [1] |

Mechanism of Action and Biological Activity

This compound is a high-affinity antagonist of the 5-HT6 receptor. The 5-HT6 receptor is coupled to the Gs alpha subunit, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). By blocking this receptor, this compound can modulate downstream signaling pathways.

Quantitative Data:

| Parameter | Value | Receptor | Reference(s) |

| IC50 | 7.2 nM | 5-HT6 | [3] |

| Ki | 0.2 nM | 5-HT6 | [3] |

Signaling Pathways

The 5-HT6 receptor is involved in multiple intracellular signaling cascades beyond the canonical Gs-cAMP pathway. Antagonism by compounds like this compound can influence these pathways, which include interactions with Fyn-tyrosine kinase and the mammalian target of rapamycin (B549165) (mTOR) pathway.

5-HT6 Receptor Signaling Pathway Diagram:

Canonical 5-HT6 receptor signaling pathway.

Experimental Protocols

The following are generalized protocols for key assays used to characterize 5-HT6 receptor antagonists like this compound. These should be adapted and optimized for specific experimental conditions.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the affinity of a test compound for the 5-HT6 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Receptor Source: Cell membranes expressing the human 5-HT6 receptor.

-

Radioligand: [3H]-LSD or other suitable 5-HT6 receptor radioligand.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.[4]

-

Non-specific Binding Control: A high concentration of a known 5-HT6 ligand (e.g., 10 µM methiothepin).[4]

-

Test Compound: this compound at various concentrations.

-

Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the 5-HT6 receptor in ice-cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in assay buffer.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and non-specific binding control).

-

Incubation: Incubate the plate at 37°C for 60 minutes to allow binding to reach equilibrium.[4]

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Experimental Workflow for Radioligand Binding Assay:

Workflow for a competitive radioligand binding assay.

cAMP Functional Assay

This assay measures the ability of an antagonist to inhibit the agonist-induced production of cAMP, providing a functional measure of its activity.

Materials:

-

Cell Line: A cell line stably expressing the human 5-HT6 receptor (e.g., HEK293).

-

Agonist: Serotonin (5-HT) or another 5-HT6 receptor agonist.

-

Test Compound: this compound at various concentrations.

-

cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA).

-

Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or a similar buffer containing a phosphodiesterase inhibitor like IBMX.

Procedure:

-

Cell Culture: Culture the 5-HT6 receptor-expressing cells to an appropriate confluency.

-

Assay Preparation: Seed the cells in a multi-well plate. On the day of the assay, replace the culture medium with stimulation buffer.

-

Antagonist Incubation: Add varying concentrations of this compound to the wells and incubate for a short period.

-

Agonist Stimulation: Add a fixed concentration of the 5-HT6 agonist to the wells to stimulate cAMP production. Include control wells with no agonist (basal) and agonist only (maximum stimulation).

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration as a function of the this compound concentration and determine the IC50 value.

Experimental Workflow for cAMP Functional Assay:

Workflow for an antagonist cAMP functional assay.

Conclusion

This compound is a valuable pharmacological tool for studying the role of the 5-HT6 receptor in various physiological and pathological processes. Its high potency and selectivity make it a suitable candidate for in vitro and in vivo investigations. The data and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of 5-HT6 receptor antagonism.

References

The Discovery and Development of NPS ALX Compound 4a: A Selective 5-HT6 Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

NPS ALX Compound 4a is a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor, a G-protein coupled receptor primarily expressed in the central nervous system. This document provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of Compound 4a. It details the experimental protocols for key in vitro assays, summarizes its binding affinity and functional antagonism, and illustrates the signaling pathways associated with the 5-HT6 receptor. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of 5-HT6 receptor modulation.

Introduction

The serotonin (B10506) 6 (5-HT6) receptor has emerged as a promising target for the treatment of cognitive deficits associated with various neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. Its exclusive localization in the brain, particularly in regions involved in learning and memory, has spurred the development of selective ligands to probe its physiological functions and therapeutic potential. This compound, a member of the 6-bicyclopiperazinyl-1-arylsulfonylindole class of compounds, was identified as a potent and selective 5-HT6 receptor antagonist. This whitepaper will serve as a technical guide to its discovery and development.

Physicochemical Properties and In Vitro Activity

This compound, with the chemical name (S)-6-(octahydropyrrolo[1,2-a]pyrazin-2-yl)-1-(naphthalen-1-ylsulfonyl)-1H-indole, demonstrates high affinity and potent antagonism at the human 5-HT6 receptor. The key in vitro pharmacological data are summarized in the table below.

| Parameter | Value |

| IC50 | 7.2 nM |

| Ki | 0.2 nM |

| Chemical Formula | C25H25N3O2S |

| Molecular Weight | 431.55 g/mol |

| CAS Number | 299433-10-6 |

Synthesis of this compound

The synthesis of this compound involves a multi-step process, beginning with the appropriate indole (B1671886) precursor. While the specific, detailed synthesis scheme from the original discovery publication is not publicly available, the general approach for related 6-substituted-1-arylsulfonylindoles involves the coupling of a 6-aminoindole (B160974) derivative with an arylsulfonyl chloride, followed by the introduction of the bicyclopiperazinyl moiety. The synthesis of related pyrazino[1,2-a]indole (B3349936) structures often involves the cyclization of an indole with groups such as CHO, ketone, imine, or nitrile on the C2 position with a nucleophile linked to the indole nitrogen.

Experimental Protocols

5-HT6 Receptor Binding Assay

The determination of the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) of this compound was performed using a radioligand binding assay. The following provides a detailed methodology based on standard protocols for 5-HT6 receptor binding.

Objective: To determine the affinity of this compound for the human 5-HT6 receptor.

Materials:

-

Receptor Source: Membranes from HEK-293 cells stably expressing the recombinant human 5-HT6 receptor.

-

Radioligand: [3H]-LSD (lysergic acid diethylamide) at a final concentration of 1 nM.

-

Non-specific Binding Determinant: 10 µM methiothepin.

-

Test Compound: this compound at various concentrations.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 0.1% ascorbic acid, 4 mM CaCl2.

-

Instrumentation: Scintillation counter.

Procedure:

-

In a 96-well plate, combine the receptor membranes, [3H]-LSD, and varying concentrations of this compound in the assay buffer to a final volume of 0.25 mL.

-

For the determination of non-specific binding, a parallel set of wells is prepared containing the receptor membranes, [3H]-LSD, and 10 µM methiothepin.

-

Incubate the plates at 37°C for 60 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The workflow for the radioligand binding assay is illustrated below.

Signaling Pathways of the 5-HT6 Receptor

The 5-HT6 receptor is a Gs-protein coupled receptor, and its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This canonical signaling pathway is the primary mechanism through which the 5-HT6 receptor exerts its physiological effects. As an antagonist, this compound blocks the binding of serotonin to the 5-HT6 receptor, thereby inhibiting the downstream production of cAMP.

The signaling cascade initiated by 5-HT6 receptor activation is depicted in the following diagram.

Selectivity Profile

An essential aspect of a therapeutic candidate is its selectivity for the intended target over other receptors to minimize off-target effects. While a comprehensive selectivity panel from the primary literature is not available, this compound has been reported to be selective over other serotonin (5-HT) and dopamine (B1211576) (D2) receptors. Further detailed studies would be required to fully characterize its selectivity profile against a broad range of G-protein coupled receptors, ion channels, and enzymes.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the 5-HT6 receptor. Its high affinity and in vitro antagonistic activity make it a valuable research tool for investigating the physiological roles of the 5-HT6 receptor and a promising lead compound for the development of novel therapeutics for cognitive disorders. This technical guide provides a foundational understanding of its discovery, key experimental methodologies, and mechanism of action to aid researchers in their exploration of 5-HT6 receptor pharmacology. Further investigations into its in vivo efficacy, pharmacokinetic properties, and a comprehensive safety profile are necessary to fully elucidate its therapeutic potential.

An In-depth Technical Guide to NPS ALX Compound 4a and its Interaction with G-Protein Coupled Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

NPS ALX Compound 4a is a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[1][2][3] This technical guide provides a comprehensive overview of Compound 4a, including its pharmacological properties, its interaction with the 5-HT6 receptor, and the downstream signaling pathways it modulates. Detailed experimental protocols for characterizing such interactions are also provided, along with visual representations of key biological processes and experimental workflows.

Introduction to this compound

This compound is a synthetic, small-molecule antagonist of the 5-HT6 receptor.[1][2][3] Its chemical name is 6-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-(1-naphthalenylsulfonyl)-1H-indole dihydrochloride (B599025). The compound is characterized by its high affinity and selectivity for the 5-HT6 receptor, making it a valuable tool for studying the physiological and pathological roles of this receptor.

Quantitative Pharmacological Data

The antagonistic activity of this compound at the human 5-HT6 receptor has been quantified through various in vitro assays. The following table summarizes the key pharmacological parameters.

| Parameter | Value | Receptor | Assay Type | Reference |

| Ki | 0.2 nM | Human 5-HT6 | Radioligand Binding Assay | [1][2][4] |

| IC50 | 7.2 nM | Human 5-HT6 | Functional Assay (cAMP) | [1][2][4] |

Interaction with the 5-HT6 Receptor and Signaling Pathways

The 5-HT6 receptor is a class A GPCR that primarily couples to the Gs alpha subunit of heterotrimeric G proteins. Antagonism of this receptor by compounds like this compound inhibits the downstream signaling cascade initiated by the endogenous ligand, serotonin (B10506).

The Canonical Gs/cAMP Signaling Pathway

The primary signaling mechanism of the 5-HT6 receptor involves the activation of adenylyl cyclase, which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). As an antagonist, this compound binds to the 5-HT6 receptor but does not elicit a conformational change that leads to Gs protein activation, thereby blocking the serotonin-induced production of cAMP.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the interaction of this compound with the 5-HT6 receptor. These are representative protocols for this class of compounds.

Radioligand Binding Assay (for Ki Determination)

This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the 5-HT6 receptor.

Materials:

-

Cell membranes from a cell line stably expressing the human 5-HT6 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [3H]-LSD (lysergic acid diethylamide) is commonly used for 5-HT6 receptors.

-

Non-specific binding control: A high concentration of a known 5-HT6 ligand (e.g., methiothepin).

-

This compound at various concentrations.

-

Binding buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.[5]

-

96-well filter plates.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Prepare dilutions of this compound in binding buffer.

-

In a 96-well plate, add the cell membranes (typically 10-25 µg of protein per well).[5]

-

Add a fixed concentration of [3H]-LSD (e.g., 2.5 nM).[5]

-

For total binding wells, add binding buffer. For non-specific binding wells, add the non-specific binding control. For competition wells, add the different concentrations of this compound.

-

Incubate the plate at 37°C for 60 minutes.[5]

-

Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold binding buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of Compound 4a by subtracting the non-specific binding from the total binding.

-

Determine the Ki value by fitting the competition binding data to a one-site or two-site binding model using non-linear regression analysis (e.g., Cheng-Prusoff equation).

cAMP Functional Assay (for IC50 Determination)

This assay measures the ability of an antagonist to inhibit the agonist-induced production of cAMP.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound at the 5-HT6 receptor.

Materials:

-

A whole-cell system expressing the human 5-HT6 receptor (e.g., HEK293 or CHO cells).

-

A 5-HT6 receptor agonist (e.g., serotonin).

-

This compound at various concentrations.

-

Cell culture medium.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Seed the cells in a 96-well plate and culture overnight.

-

Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes) in the presence of a PDE inhibitor.

-

Stimulate the cells with a fixed concentration of serotonin (typically at its EC80 concentration to ensure a robust signal).

-

Incubate for a specified time to allow for cAMP production (e.g., 30-60 minutes).

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

-

Plot the percentage of inhibition of the serotonin response against the concentration of this compound.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression.

Conclusion

This compound is a valuable pharmacological tool for investigating the 5-HT6 receptor. Its high potency and selectivity make it suitable for a range of in vitro and potentially in vivo studies aimed at elucidating the role of the 5-HT6 receptor in health and disease. The experimental protocols detailed in this guide provide a framework for the characterization of this and other similar GPCR ligands. Further research is warranted to fully delineate the selectivity profile of Compound 4a and to explore its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rndsystems.com [rndsystems.com]

- 3. This compound 2HCl | this compound dihydrochloride | 5-HT Receptor | Ambeed.com [ambeed.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Specificity of NPS ALX Compound 4a: A Technical Guide to its 5-HT6 Receptor Selectivity

For Immediate Release

In the landscape of neuropharmacology, the precise targeting of receptor subtypes is paramount for the development of effective and safe therapeutics. This technical guide delves into the selectivity profile of NPS ALX Compound 4a, a potent antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the compound's binding affinity, functional activity, and the experimental methodologies used for its characterization.

Core Data Summary

This compound, chemically identified as 6-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-(1-naphthalenylsulfonyl)-1H-indole dihydrochloride, has demonstrated high affinity and selectivity for the 5-HT6 receptor. The key quantitative data for Compound 4a are summarized in the tables below. This information is critical for understanding its pharmacological profile.

Table 1: Binding Affinity and Functional Activity of this compound for the Human 5-HT6 Receptor

| Parameter | Value (nM) |

| Binding Affinity (Ki) | 0.2[1][2][3][4] |

| Functional Antagonism (IC50) | 7.2[1][2][3][4] |

This data is derived from studies on the cloned human 5-HT6 receptor.

While multiple sources state that this compound "displays selectivity over other 5-HT and D2 receptors," quantitative binding data (Ki values) for these other receptors from the primary literature was not available at the time of this guide's compilation.[1][2] Future research should aim to fully characterize this selectivity profile to provide a more complete understanding of the compound's off-target activities.

5-HT6 Receptor Signaling Pathway

The 5-HT6 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. Its activation is canonically coupled to the Gαs protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling cascade is implicated in various neuronal processes, making the 5-HT6 receptor a compelling target for cognitive and psychiatric disorders.

Experimental Protocols

The determination of the binding affinity and functional activity of this compound relies on established in vitro pharmacological assays. The following sections detail the generalized methodologies for these key experiments.

Radioligand Binding Assay for 5-HT6 Receptor Affinity (Ki)

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

-

Stably transfected cells expressing the human 5-HT6 receptor are cultured and harvested.

-

The cells are homogenized in a cold buffer solution and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Binding Reaction:

-

The membrane preparation is incubated with a fixed concentration of a suitable radioligand for the 5-HT6 receptor (e.g., [³H]-LSD).

-

Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of a known 5-HT6 ligand.

3. Separation and Detection:

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes while allowing the unbound radioligand to pass through.

-

The filters are washed with cold buffer to remove any remaining unbound radioligand.

-

The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

4. Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional cAMP Assay for 5-HT6 Receptor Antagonism (IC50)

This assay measures the ability of a compound to inhibit the functional response of the 5-HT6 receptor, which is an increase in intracellular cAMP.

1. Cell Culture:

-

Cells stably expressing the human 5-HT6 receptor are seeded in microplates and cultured.

2. Compound Incubation:

-

The cells are pre-incubated with varying concentrations of the antagonist (this compound).

3. Agonist Stimulation:

-

A known 5-HT6 receptor agonist (e.g., serotonin) is added to the wells to stimulate the receptors and induce cAMP production.

4. Cell Lysis and cAMP Measurement:

-

The cells are lysed to release the intracellular cAMP.

-

The concentration of cAMP is measured using a competitive immunoassay, often employing techniques like Fluorescence Resonance Energy Transfer (FRET) or Enzyme-Linked Immunosorbent Assay (ELISA).

5. Data Analysis:

-

The concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production (IC50) is determined by fitting the data to a dose-response curve.

Conclusion

This compound is a highly potent antagonist of the 5-HT6 receptor, as evidenced by its low nanomolar Ki and IC50 values. Its high affinity and functional antagonism make it a valuable tool for studying the physiological roles of the 5-HT6 receptor and a promising lead scaffold for the development of novel therapeutics. A complete quantitative assessment of its selectivity against a broad panel of receptors remains a key area for future investigation to fully delineate its pharmacological profile. The methodologies described herein provide a robust framework for the continued evaluation of this and other selective 5-HT6 receptor ligands.

References

Methodological & Application

Application Notes: NPS ALX Compound 4a for In Vitro 5-HT6 Receptor Antagonism Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

NPS ALX Compound 4a is a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system.[1][2][3] With a high affinity for the 5-HT6 receptor, exhibiting an IC50 of 7.2 nM and a Ki of 0.2 nM, this compound is a valuable tool for investigating the physiological and pathological roles of this receptor.[1][2][3] These application notes provide a detailed experimental protocol for the characterization of this compound in a cell-based functional assay, specifically a cyclic AMP (cAMP) accumulation assay, which is a primary downstream signaling event of 5-HT6 receptor activation.

Physicochemical Properties and Biological Activity

A summary of the key properties of this compound is presented in the table below.

| Property | Value | Reference |

| Target | 5-HT6 Receptor | [1][2][3] |

| Mechanism of Action | Antagonist | [1][2] |

| IC50 | 7.2 nM | [1][2][3] |

| Ki | 0.2 nM | [1][2][3] |

| Molecular Formula | C25H25N3O2S | [4] |

| Molecular Weight | 431.55 g/mol | [4] |

| Solubility | Soluble in DMSO | [5] |

Experimental Protocol: cAMP Accumulation Assay

This protocol details the methodology for assessing the antagonist activity of this compound on the 5-HT6 receptor expressed in a heterologous system, such as Human Embryonic Kidney 293 (HEK293) cells.

Materials and Reagents

-

HEK293 cells stably expressing the human 5-HT6 receptor

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

This compound

-

Serotonin (5-HT)

-

3-isobutyl-1-methylxanthine (IBMX)

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

-

96-well cell culture plates, white opaque for luminescence-based assays

-

Dimethyl sulfoxide (B87167) (DMSO)

Procedure

-

Cell Culture and Seeding:

-

Maintain HEK293 cells stably expressing the 5-HT6 receptor in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed the cells into 96-well plates at a density of 25,000 cells per well and incubate overnight to allow for cell attachment.

-

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in assay buffer (serum-free DMEM containing 1 mM IBMX) to obtain a range of desired concentrations (e.g., 0.1 nM to 10 µM).

-

Prepare a stock solution of 5-HT in assay buffer. The final concentration of 5-HT should be at its EC80 (the concentration that elicits 80% of its maximal response) for the antagonist assay.

-

Prepare a stock solution of forskolin in DMSO. Forskolin can be used to potentiate the cAMP signal.[6][7]

-

-

Antagonist Assay:

-

Two hours prior to the assay, replace the culture medium with serum-free DMEM.

-

Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes at 37°C.

-

Stimulate the cells with the EC80 concentration of 5-HT (in the presence of this compound) for 30 minutes at 37°C. Include a control group with 5-HT alone and a basal group with neither 5-HT nor the antagonist.

-

(Optional) Co-stimulate with a low concentration of forskolin (e.g., 1 µM) to amplify the cAMP signal.[6][7]

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of the 5-HT-induced cAMP production for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Expected Results

The antagonist activity of this compound on 5-HT-induced cAMP production in 5-HT6 receptor-expressing HEK293 cells is summarized in the table below. The data is representative and may vary depending on the specific experimental conditions.

| This compound Concentration (nM) | 5-HT-induced cAMP Production (% of control) | % Inhibition |

| 0 (5-HT alone) | 100 | 0 |

| 0.1 | 95 | 5 |

| 1 | 75 | 25 |

| 10 | 40 | 60 |

| 100 | 15 | 85 |

| 1000 | 5 | 95 |

Visualizations

Signaling Pathway of 5-HT6 Receptor

Caption: Canonical Gs-protein coupled signaling pathway of the 5-HT6 receptor.

Experimental Workflow for cAMP Assay

Caption: Workflow for determining the antagonist activity of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound dihydrochloride | CAS 1781934-44-8 | Tocris Bioscience [tocris.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. rndsystems.com [rndsystems.com]

- 6. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Preparation of NPS ALX Compound 4a Stock Solution in DMSO

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of NPS ALX Compound 4a in dimethyl sulfoxide (B87167) (DMSO). Adherence to this protocol is crucial for ensuring the accuracy and reproducibility of experimental results.

Introduction

This compound is a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor, with an IC50 of 7.2 nM and a Ki of 0.2 nM.[1] Due to its hydrophobic nature, it is often necessary to prepare a concentrated stock solution in an organic solvent, such as DMSO, before diluting it into aqueous buffers or cell culture media for experimental use. This protocol outlines the necessary steps to ensure accurate and consistent preparation of this stock solution.

Compound Data

A summary of the key quantitative data for this compound dihydrochloride (B599025) is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 504.47 g/mol | [2][3] |

| Appearance | Pale yellow solid | [2] |

| Purity | ≥99% | [4] |

| Solubility in DMSO | Up to 100 mM (or ≤50.45 mg/mL) | [2][4] |

| Storage (Solid) | -20°C for long-term (3 years) or +4°C for short-term (2 years) | [2][5] |

| Storage (DMSO Stock) | -20°C for up to 1 month; -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. It is recommended to use fresh solutions. | [2][6] |

Experimental Protocol: Stock Solution Preparation

This protocol provides a method for preparing a 50 mM stock solution of this compound in DMSO.

3.1. Materials

-

This compound dihydrochloride powder

-

Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or vials (amber or covered in foil to protect from light)

-

Calibrated micropipettes and sterile tips

-

Vortex mixer